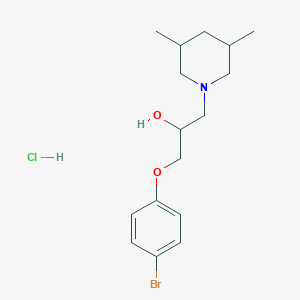
1-(4-bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride, also known as 4-bromo-3,5-dimethylpiperidine hydrochloride (4-BDPH), is a synthetic compound that is used in a variety of scientific research applications. It is a brominated derivative of the piperidine class of alkaloids, and is typically produced by a reaction of 4-bromophenol and 3,5-dimethylpiperidine in the presence of a strong acid, such as hydrochloric acid. 4-BDPH has been found to possess a variety of biochemical and physiological effects, making it a useful tool for laboratory experiments.
Aplicaciones Científicas De Investigación
4-BDPH has been found to be useful in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in enantioselective synthesis, and as a ligand for the separation of chiral compounds. Additionally, 4-BDPH has been found to be useful in the synthesis of other compounds, such as 1,2,4-triazoles and 1,4-dihydropyridines.
Mecanismo De Acción
The mechanism of action of 4-BDPH is not fully understood, however, it is believed to act as an inhibitor of monoamine oxidase (MAO). MAO is an enzyme involved in the metabolism of monoamines, such as serotonin and dopamine, and is thought to be involved in the regulation of mood and behavior. By inhibiting MAO, 4-BDPH may increase the levels of these monoamines, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
4-BDPH has been found to possess a variety of biochemical and physiological effects, including increased levels of serotonin and dopamine, increased levels of noradrenaline and adrenaline, and increased levels of acetylcholine. Additionally, 4-BDPH has been found to possess anxiolytic, antidepressant, and anticonvulsant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-BDPH in laboratory experiments has a number of advantages, including its ability to increase the levels of monoamines, its ability to act as a reagent and a catalyst in organic synthesis, and its ability to act as a ligand for the separation of chiral compounds. However, the use of 4-BDPH in laboratory experiments also has a number of limitations, including its relatively low yield and its potential toxicity.
Direcciones Futuras
As 4-BDPH has been found to possess a variety of biochemical and physiological effects, there are a number of potential future directions for research. These include further research into the mechanism of action of 4-BDPH, further research into the potential therapeutic applications of 4-BDPH, and further research into the potential toxic effects of 4-BDPH. Additionally, further research into the potential uses of 4-BDPH in organic synthesis and the separation of chiral compounds is also warranted.
Métodos De Síntesis
The synthesis of 4-BDPH is typically carried out by a reaction of 4-bromophenol and 3,5-dimethylpiperidine in the presence of a strong acid, such as hydrochloric acid. This reaction is typically carried out at room temperature, and the product is isolated by filtration and recrystallization. The yield of 4-BDPH is typically in the range of 80-90%.
Propiedades
IUPAC Name |
1-(4-bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO2.ClH/c1-12-7-13(2)9-18(8-12)10-15(19)11-20-16-5-3-14(17)4-6-16;/h3-6,12-13,15,19H,7-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKMDZHIZGRLOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(COC2=CC=C(C=C2)Br)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-[2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6486444.png)
![ethyl 4-{3-[2-(4-chlorophenoxy)ethoxy]-2-hydroxypropyl}piperazine-1-carboxylate hydrochloride](/img/structure/B6486445.png)
![1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[3-methyl-4-(propan-2-yl)phenoxy]propan-2-ol dihydrochloride](/img/structure/B6486453.png)
![1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B6486463.png)
![3-(2-{4-[2-hydroxy-3-(1-phenylpropoxy)propyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione dihydrochloride](/img/structure/B6486472.png)
![N-[(furan-2-yl)methyl]-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine](/img/structure/B6486477.png)
![ethyl 4-(3,4-dimethylphenyl)-2-[3-(4-methylpiperazin-1-yl)propanamido]thiophene-3-carboxylate; bis(oxalic acid)](/img/structure/B6486480.png)
![ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate; oxalic acid](/img/structure/B6486486.png)
![1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-amine; 2-(adamantan-1-yl)propanedioic acid](/img/structure/B6486500.png)
![1-[2-(4-chlorophenoxy)ethoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B6486507.png)
![1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-[2-(4-ethylphenoxy)ethoxy]propan-2-ol hydrochloride](/img/structure/B6486514.png)
![N-(1,3-benzothiazol-2-yl)-4-[(6-methylpyridazin-3-yl)oxy]benzamide](/img/structure/B6486516.png)
![(1E)-1-(4-fluorophenyl)-N-[3-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]methanimine; N,N-dimethylformamide](/img/structure/B6486528.png)
![N-(4-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B6486534.png)